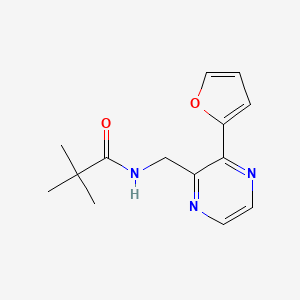

(3-Fluoro-4-methoxypyridin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

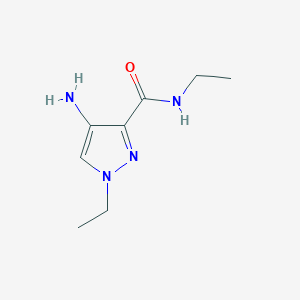

“(3-Fluoro-4-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2 . It has a molecular weight of 157.14 . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 157.14 .科学的研究の応用

Probing Surface Sites of Nanocrystals

Methanol serves as a "smart" molecule for studying the surface sites of metal oxide catalysts such as CeO2 nanocrystals. Through adsorption and desorption processes, methanol helps in understanding the nature of surface sites on ceria nanoshapes, revealing the formation of different methoxy species on the surfaces, which are crucial for catalytic activities (Wu et al., 2012).

Hydroalkoxylation of Unactivated Olefins

The hydroalkoxylation of unactivated olefins using methanol demonstrates the versatility of methanol as a reagent in organic synthesis. This process, facilitated by a cobalt complex, shows high functional group tolerance and highlights the use of methanol in the formation of carbon-carbon bonds (Shigehisa et al., 2013).

Synthesis of Hydroindolenones and Hydroquinolenones

Methanol is used in the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones through the oxidation of corresponding phenols. This showcases methanol's role in facilitating intramolecular conjugate additions, essential for producing complex organic molecules (Karam et al., 1999).

Reactions of Caesium Fluoroxysulphate with Pyridine

The study of caesium fluoroxysulphate reactions with pyridine in methanol leads to the selective formation of methoxypyridines. This illustrates methanol's utility in promoting specific organic transformations, beneficial for synthesizing substituted pyridines (Stavber & Zupan, 1990).

Enhanced Selectivities for Methanolysis of Esters

Research on the methanolysis of esters using 2-acyl-4-aminopyridines as catalysts highlights methanol's role in selective organic reactions. This process demonstrates the efficiency of methanol in the selective transformation of alpha-hydroxy esters, which is crucial for the synthesis of specific esters (Sammakia & Hurley, 2000).

Safety and Hazards

特性

IUPAC Name |

(3-fluoro-4-methoxypyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-3,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMMFBGTSSCREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2847135.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2847142.png)

![Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2847147.png)

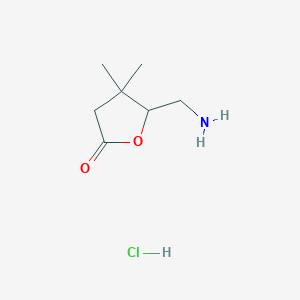

![2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2847150.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2847151.png)